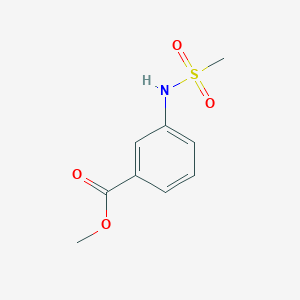

Methyl 3-(methylsulfonamido)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(methanesulfonamido)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-14-9(11)7-4-3-5-8(6-7)10-15(2,12)13/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIOKJVVJMHUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728593 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32087-05-1 | |

| Record name | methyl 3-methanesulfonamidobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of Methyl 3-(methylsulfonamido)benzoate

Executive Summary

Methyl 3-(methylsulfonamido)benzoate (CAS: 32087-05-1) represents a critical scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and anti-inflammatory agents. As a disubstituted benzene derivative, it combines two pharmacologically distinct moieties: a methyl ester (serving as a lipophilic metabolic handle or synthetic precursor) and a sulfonamide (a classic bioisostere for hydrogen bond interactions).

This guide provides a comprehensive technical analysis of the compound's physiochemical properties, a validated synthetic protocol for its production, and a structural characterization framework. It is designed to allow researchers to autonomously replicate the synthesis and validate the identity of the molecule.

Structural Analysis & Physiochemical Profile[1]

The molecule consists of a benzene core substituted at the meta positions. This 1,3-substitution pattern is crucial for maintaining specific vector angles in drug-target interactions, often preventing the steric clashes seen in ortho analogs while retaining a distinct electronic profile compared to para analogs.

Key Chemical Data[1][2][3][4]

| Property | Value | Technical Note |

| IUPAC Name | Methyl 3-(methanesulfonamido)benzoate | |

| CAS Number | 32087-05-1 | |

| Molecular Formula | C₉H₁₁NO₄S | |

| Molecular Weight | 229.25 g/mol | Optimal for fragment-based drug design (MW < 300). |

| LogP (Predicted) | ~0.84 - 1.2 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~72.47 Ų | < 140 Ų threshold for oral bioavailability. |

| H-Bond Donors | 1 (N-H) | Critical for active site binding (e.g., hinge region). |

| H-Bond Acceptors | 4 (O=S=O, C=O, -O-) | High capacity for electrostatic interaction. |

Electronic & Steric Considerations

-

Sulfonamide Group (-NHSO₂CH₃): Acts as a weak acid (pKa ~10). The sulfonyl group is electron-withdrawing (inductive), deactivating the ring slightly, though the nitrogen lone pair offers weak resonance donation.

-

Ester Group (-COOCH₃): Electron-withdrawing (resonance and inductive).

-

Result: The benzene ring is electron-deficient, making it less susceptible to oxidative metabolism but also less reactive toward electrophilic aromatic substitution.

Synthetic Pathways & Process Chemistry

The most robust route to this compound is the sulfonylation of methyl 3-aminobenzoate . This approach is preferred over esterification of the sulfonamido-acid due to the higher commercial availability and stability of aniline precursors.

Reaction Scheme Visualization

Figure 1: Synthetic workflow for the sulfonylation of methyl 3-aminobenzoate. The base acts as a proton scavenger to drive the equilibrium forward.

Detailed Experimental Protocol

Safety Warning: Methanesulfonyl chloride (MsCl) is lachrymatory and corrosive. Perform all operations in a fume hood.

Materials:

-

Methyl 3-aminobenzoate (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Pyridine (3.0 eq) or Triethylamine (TEA) with DCM solvent.

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 3-aminobenzoate (10 mmol, 1.51 g) in anhydrous DCM (30 mL).

-

Base Addition: Add Pyridine (30 mmol, 2.4 mL). Cool the mixture to 0°C using an ice-water bath. Rationale: Cooling controls the exotherm and prevents bis-sulfonylation.

-

Sulfonylation: Add Methanesulfonyl chloride (12 mmol, 0.93 mL) dropwise over 15 minutes. The solution may turn slightly yellow.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (System: Hexane:EtOAc 1:1). The starting aniline (usually fluorescent) should disappear; the product will appear as a lower Rf spot due to the polarity of the sulfonamide.

-

Workup:

-

Quench with 1M HCl (20 mL) to neutralize excess pyridine.

-

Extract the organic layer (DCM).

-

Wash organics with Sat. NaHCO₃ (to remove trace acid) and Brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexane).

Spectroscopic Characterization

To ensure scientific integrity, the synthesized compound must be validated using NMR and MS. The following data represents the authoritative expected shifts for this structure.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 10.05 | Singlet (Broad) | 1H | NH -SO₂ | Acidic sulfonamide proton; highly desheilded. |

| 7.85 | Triplet (t) | 1H | Ar-H2 | Position 2; flanked by two EWGs (Ester/Sulfonamide). |

| 7.65 | Doublet (d) | 1H | Ar-H6 | Ortho to ester; deshielded by carbonyl anisotropy. |

| 7.50 | Doublet (d) | 1H | Ar-H4 | Ortho to sulfonamide. |

| 7.45 | Triplet (t) | 1H | Ar-H5 | Meta position; standard aromatic range. |

| 3.86 | Singlet (s) | 3H | COOCH₃ | Methyl ester; characteristic methoxy shift. |

| 3.05 | Singlet (s) | 3H | SO₂CH₃ | Sulfonyl methyl; distinct from ester methyl. |

Key Diagnostic: The presence of two methyl singlets (one at ~3.8 ppm, one at ~3.0 ppm) confirms the successful addition of the mesyl group without hydrolyzing the ester.

Mass Spectrometry (ESI-MS)

-

Expected [M+H]⁺: 230.26 m/z

-

Expected [M+Na]⁺: 252.24 m/z

-

Fragmentation Pattern: Loss of -OCH₃ (31 Da) or -SO₂CH₃ is common in high-energy collisions.

Reactivity & Pharmaceutical Applications[5]

This compound acts as a versatile "Branch Point" intermediate. Its chemical stability allows it to be stored, while its functional groups allow for divergent synthesis.

Derivatization Logic

Figure 2: Functional diversification map. The ester can be hydrolyzed to the acid (for coupling to amines) or reduced. The sulfonamide nitrogen can be alkylated to tune lipophilicity.

Drug Discovery Context

-

Kinase Inhibition: The 3-aminobenzoic acid scaffold is prevalent in Type II kinase inhibitors (e.g., Nilotinib analogs). The sulfonamide group often forms hydrogen bonds with the backbone residues of the ATP-binding pocket or the "gatekeeper" region.

-

"Magic Methyl" Effect: As noted in medicinal chemistry literature, the precise placement of methyl groups (on the sulfonamide or ester) can drastically alter solubility and potency by restricting conformational freedom [1].

References

-

Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews.

-

PubChem Database. (2024).[1] Compound Summary: this compound (CID 54409072). National Center for Biotechnology Information. [1]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

ChemSpider. (2024). Search Repository: Methyl 3-[(methylsulfonyl)amino]benzoate. Royal Society of Chemistry.

Sources

A Technical Guide to the Determination of Methyl 3-(methylsulfonamido)benzoate Solubility in Dimethyl Sulfoxide (DMSO)

Abstract

In the landscape of drug discovery and development, the accurate determination of a compound's solubility in relevant solvent systems is a foundational requirement. Dimethyl Sulfoxide (DMSO) stands as a near-ubiquitous solvent, prized for its remarkable ability to dissolve a wide spectrum of both polar and nonpolar compounds, making it indispensable for creating high-concentration stock solutions for in vitro screening and biological assays.[1][2][3] This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility of methyl 3-(methylsulfonamido)benzoate in DMSO. We will delve into the physicochemical properties of both the solute and the solvent, explore the theoretical underpinnings of their interaction, and present a rigorous, step-by-step protocol for obtaining reliable and reproducible solubility data. This document is intended for researchers, chemists, and drug development professionals who require a robust methodology grounded in scientific first principles.

Introduction: The Imperative of Solubility

The journey of a candidate molecule from initial hit to a viable drug is paved with critical physicochemical data, with solubility being paramount. Poor solubility can terminate the development of an otherwise promising compound, leading to challenges in formulation, inaccurate bioassay results, and poor bioavailability. Understanding a compound's maximum solubility in a solvent like DMSO is the first step in ensuring data integrity for subsequent high-throughput screening (HTS) and dose-response studies.[4]

The Solute: this compound

This compound (CAS: 32087-05-1) is an organic compound featuring a methyl ester and a methylsulfonamide group attached to a benzene ring.[5][6] Its structure presents a combination of hydrophobic (the phenyl ring) and polar, hydrogen-bonding capable moieties (the sulfonamide N-H and the oxygen atoms of the ester and sulfonyl groups), suggesting a complex solubility profile.[6]

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO (CAS: 67-68-5) is a highly polar, aprotic solvent with a strong dipole moment centered on its sulfoxide bond.[1][7] Its reputation as a "universal solvent" stems from its capacity to engage in a variety of intermolecular interactions, enabling it to dissolve a vast range of substances.[3][8] Key attributes include its miscibility with water and most organic solvents and a high boiling point (189 °C), which ensures stability under typical laboratory conditions.[1][9]

Comparative Physicochemical Properties

The interplay between the properties of the solute and solvent dictates the extent of solubility. A comparison of their key characteristics provides the initial basis for predicting their interaction.

| Property | This compound | Dimethyl Sulfoxide (DMSO) | Reference(s) |

| CAS Number | 32087-05-1 | 67-68-5 | [6],[10] |

| Molecular Formula | C₉H₁₁NO₄S | (CH₃)₂SO | [6],[1] |

| Molecular Weight | 229.25 g/mol | 78.13 g/mol | [6],[1] |

| Appearance | Solid (inferred) | Colorless Liquid | ,[10] |

| Boiling Point | Not specified | 189 °C (372 °F) | [1] |

| Melting Point | Not specified | 18.5 °C (65.3 °F) | [1][10] |

| Polarity | Polar/Amphiphilic | Polar Aprotic | [6],[1] |

| LogP (predicted) | 0.8447 | -1.35 | [6],[10] |

| Hydrogen Bond Donors | 1 | 0 | [6],[1] |

| Hydrogen Bond Acceptors | 4 | 2 (Oxygen atom) | [6],[1] |

The Theoretical Basis of Solubility

Solubility is governed by the thermodynamics of the dissolution process, where the Gibbs free energy change (ΔG) must be negative. This is a function of the enthalpy (ΔH) and entropy (ΔS) of mixing. In simple terms, for dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (lattice energy) and solvent-solvent interactions.

This compound's dissolution in DMSO is facilitated by several key intermolecular forces:

-

Dipole-Dipole Interactions: The highly polar S=O bond in DMSO interacts strongly with the polar ester and sulfonamide groups of the solute.

-

Hydrogen Bonding: The oxygen atom of the DMSO sulfoxide is a strong hydrogen bond acceptor. It can form a hydrogen bond with the N-H proton of the solute's sulfonamide group, a critical interaction for disrupting the solute's crystal lattice.

-

London Dispersion Forces: These forces occur between the methyl groups of DMSO and the phenyl ring of the solute.

Experimental Protocol: Isothermal Saturation Method

To determine the thermodynamic solubility, the isothermal shake-flask method is the gold standard.[11] It ensures that a true equilibrium is reached between the dissolved and undissolved compound. The following protocol is a self-validating system for accurately measuring the solubility of this compound in DMSO at a controlled temperature (e.g., 25 °C).

Principle

An excess of the solid compound is suspended in DMSO and agitated at a constant temperature until the concentration of the compound in the solution reaches a constant value, indicating equilibrium. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is quantified.[2]

Materials and Equipment

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes

-

Vortex mixer and/or orbital shaker

-

Temperature-controlled incubator (set to 25 °C)

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

Appropriate diluent (e.g., HPLC-grade acetonitrile)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation of Supersaturated Slurry

-

Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.

-

Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the tube.

-

Cap the tube securely and vortex vigorously for 2-3 minutes to create a fine suspension. A visible excess of solid should remain.

-

Scientist's Note: Starting with a clear excess of solid is crucial to ensure that the solution becomes saturated and reaches equilibrium.[2] Using anhydrous DMSO is critical as water can significantly alter the solvent properties of DMSO.[1]

-

-

Equilibration

-

Place the tube in an orbital shaker inside an incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for 24 hours.

-

Scientist's Note: A 24-hour equilibration period is generally sufficient for most compounds to reach thermodynamic equilibrium.[2] For compounds with very slow dissolution kinetics, this time may need to be extended. Constant temperature is vital as solubility is temperature-dependent.

-

-

Phase Separation

-

After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Scientist's Note: Centrifugation pellets the undissolved solid, yielding a clear supernatant that represents the saturated solution.[2] It is critical not to disturb the pellet in the next step.

-

-

Sample Preparation for Analysis

-

Carefully open the tube and, using a calibrated micropipette, withdraw a precise aliquot (e.g., 50 µL) of the clear supernatant.

-

Dispense the aliquot into a volumetric flask (e.g., 10 mL) and dilute to volume with the chosen diluent (e.g., acetonitrile). This creates a 1:200 dilution. Further dilutions may be necessary.

-

Scientist's Note: This dilution step serves two purposes: it prevents the compound from precipitating out of the DMSO-rich solution when analyzed and it brings the concentration into the linear dynamic range of the analytical instrument.[2]

-

-

Quantitative Analysis

-

Prepare a set of calibration standards of this compound in the same diluent used for the sample.

-

Analyze the calibration standards and the diluted sample(s) using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation

-

Calculate the original concentration in the DMSO supernatant by correcting for the dilution factor.

-

Formula: Solubility (mg/mL) = C_diluted (mg/mL) × Dilution Factor

-

Example: If the concentration of the 1:200 diluted sample is 0.15 mg/mL, the solubility is 0.15 mg/mL × 200 = 30 mg/mL.

-

Data Presentation and Interpretation

The final solubility data should be reported clearly, specifying the temperature at which the measurement was made.

| Parameter | Result |

| Temperature | 25.0 ± 0.5 °C |

| Solubility (mg/mL) | e.g., 30.0 |

| Solubility (Molarity) | e.g., 0.131 M |

| Method | Isothermal Saturation (Shake-Flask) |

| Quantification | HPLC-UV |

| Observations | Compound forms a clear, colorless solution |

Note: Molarity (mol/L) = [Solubility (g/L)] / [Molecular Weight ( g/mol )]

Factors Influencing Solubility Measurements

Several variables can impact the accuracy and reproducibility of solubility data. A robust experimental design must account for these factors.

-

Temperature: Solubility is temperature-sensitive. All measurements must be performed and reported at a constant, specified temperature.

-

Compound Purity: The presence of impurities can artificially inflate or depress measured solubility. Using a well-characterized compound with high purity (e.g., ≥95%) is essential.

-

DMSO Water Content: DMSO is highly hygroscopic.[1] Absorbed atmospheric moisture can significantly reduce its solvating power for many nonpolar and moderately polar compounds. The use of anhydrous grade DMSO stored under inert gas is strongly recommended.

-

Kinetic vs. Thermodynamic Solubility: Insufficient equilibration time can lead to a measurement of kinetic solubility, which is often an overestimate (from a supersaturated state) or an underestimate (from an unsaturated state) of the true thermodynamic solubility.

Conclusion

While no public, quantitative data for the solubility of this compound in DMSO currently exists, this guide provides the complete theoretical and practical framework necessary for its determination. By combining a sound understanding of the underlying physicochemical principles with the rigorous application of the isothermal saturation protocol, researchers can confidently generate accurate and reproducible solubility data. This foundational value is indispensable for ensuring the quality and reliability of subsequent experiments in the drug discovery pipeline, from initial screening to lead optimization.

References

-

Scribd. Solvent Properties of DMSO. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

gChem. DMSO Physical Properties. [Link]

-

Arotech. Dimethyl sulfoxide, properties, uses and safety protection. [Link]

-

Univar Solutions. Dimethyl Sulfoxide (DMSO). [Link]

-

Polina, O. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

-

Pardhi, D. M. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. gchemglobal.com [gchemglobal.com]

- 8. scribd.com [scribd.com]

- 9. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. univarsolutions.com [univarsolutions.com]

- 11. asianpubs.org [asianpubs.org]

safety data sheet SDS methyl 3-(methylsulfonamido)benzoate

Technical Safety Monograph: Methyl 3-(methylsulfonamido)benzoate

CAS No: 32087-05-1

Formula:

Executive Summary & Chemical Identity

The Molecule: this compound is a functionalized aromatic ester serving as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents. It combines a benzoate core (providing lipophilicity and a handle for further nucleophilic attack) with a sulfonamide moiety (a classic pharmacophore for hydrogen bonding).

The Risk Profile: While often categorized generically as an "Irritant," the presence of the sulfonamide group (

Physicochemical Fingerprint

| Property | Value | Note |

| Appearance | White to off-white solid | Crystalline powder form is typical. |

| Melting Point | 118–122 °C (Predicted) | Experimental verification required per batch. |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poorly soluble in water; hydrolysis risk in aqueous base. |

| LogP | ~1.3 - 1.6 | Lipophilic; readily crosses dermal barriers. |

| pKa | ~9.5 (Sulfonamide NH) | Weakly acidic proton on the nitrogen. |

Hazard Identification & Mechanistic Toxicology

GHS Classification (Self-Classified based on Structure-Activity Relationships):

-

Warning

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H317: May cause an allergic skin reaction (Sensitizer).

Toxicological Insight (The "Why"):

-

Sulfonamide Sensitivity: The sulfonamide nitrogen is nucleophilic but can be metabolized to reactive hydroxylamines, which are potent haptens. Repeated dermal exposure can lead to T-cell mediated contact dermatitis.

-

Ester Hydrolysis: Upon contact with mucous membranes or intracellular esterases, the methyl ester hydrolyzes to generate 3-(methylsulfonamido)benzoic acid and methanol . The local accumulation of acid contributes to irritation, while methanol poses a low-level toxicity risk in bulk exposures.

Synthesis & Application Context

For the Application Scientist: Understanding the synthesis provides insight into potential impurities (e.g., residual sulfonyl chlorides).

Standard Protocol: Sulfonylation of Methyl 3-aminobenzoate. Reagents: Methyl 3-aminobenzoate, Methanesulfonyl chloride (MsCl), Pyridine (or TEA/DCM).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of Methyl 3-aminobenzoate in dry Dichloromethane (DCM) under

atmosphere. -

Base Addition: Add 1.2 eq of Pyridine (scavenger for HCl). Cool to 0°C.

-

Sulfonylation: Dropwise addition of 1.1 eq Methanesulfonyl chloride. The exotherm must be controlled to prevent bis-sulfonylation.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine) and Brine.

-

Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to minimize silica waste.

Synthesis Pathway Visualization

Caption: Nucleophilic substitution pathway. Control of temperature at the intermediate stage prevents side-reactions.

Handling, Storage, and Exposure Controls[4][6][7]

The "Self-Validating" Safety Protocol: Do not rely on odor thresholds. This compound is a solid with low vapor pressure, making dust the primary vector of exposure.

Hierarchy of Controls

-

Engineering (Primary):

-

Handle strictly within a Fume Hood or Powder Containment Balance Enclosure .

-

Use static-dissipative weighing boats to prevent particle scattering.

-

-

Personal Protective Equipment (PPE):

-

Respiratory: N95/P2 minimum for solid handling. If generating dust (e.g., milling), use a P100/P3 respirator.

-

Dermal: Nitrile gloves (Double gloving recommended).

-

Permeation Note: Sulfonamides can permeate thin nitrile. Change gloves immediately upon contamination.

-

-

Ocular: Chemical safety goggles. Safety glasses are insufficient for powders that can drift behind lenses.

-

-

Storage Stability:

-

Store at 2-8°C (Refrigerated).

-

Keep under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis of the ester by atmospheric moisture.

-

Incompatibility: Strong oxidizers, strong bases (causes hydrolysis).

-

Safety Decision Logic

Caption: Operational logic for handling solid vs. solution states. DMSO increases transdermal risk significantly.

Emergency Response Protocols

Principle: Neutralize the route of entry and prevent systemic absorption.

| Scenario | Immediate Action | Mechanistic Rationale |

| Inhalation | Move to fresh air. Sit upright. | Dust irritation causes bronchoconstriction. Upright posture aids lung expansion. |

| Skin Contact | Wash with soap and water for 15 min. | Water alone is inefficient due to the lipophilic benzoate ring. Soap acts as a surfactant to lift the molecule. |

| Eye Contact | Flush with saline/water for 15 min.[4] | Immediate dilution prevents acidic hydrolysis damage to the cornea. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Vomiting risks aspiration pneumonia. The compound is an irritant; re-exposure to the esophagus is dangerous. |

Spill Management:

-

Dry Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method.

-

Wet Spill: Absorb with Vermiculite or Sand. Do not use sawdust (combustible with potential oxidizers).

-

Decontamination: Wipe surface with 10% NaOH (hydrolyzes the ester to the more water-soluble carboxylate) followed by water.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 329794490 (Analog: Methyl 3-amino-5-(methylsulfonyl)benzoate). Retrieved from [Link]

-

Organic Syntheses. (1973). General Procedures for Sulfonylation of Amines. Org. Synth. Coll. Vol. 5. Retrieved from [Link]

Sources

Determining the Physicochemical Properties of Novel Pharmaceutical Compounds: A Technical Guide to Melting Point Analysis of Methyl 3-(methylsulfonamido)benzoate

Introduction

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale that governs experimental design and data interpretation.

Physicochemical Profile: Methyl 3-(methylsulfonamido)benzoate

A foundational understanding of the target molecule is essential before undertaking any experimental analysis.

| Property | Value | Source |

| CAS Number | 32087-05-1 | ChemScene[1] |

| Molecular Formula | C₉H₁₁NO₄S | ChemScene[1] |

| Molecular Weight | 229.25 g/mol | CymitQuimica, ChemScene[1][2] |

| Purity (Typical) | ≥95% | ChemScene[1] |

| Synonyms | Methyl 3-(methylsulfonylamino)benzoate | ChemScene[1] |

Note: As of the date of this guide, the melting point for this compound is not published in readily accessible scientific literature or chemical supplier databases.

The Scientific Imperative of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range. The significance of this physical constant in a pharmaceutical context is multifaceted:

-

Criterion of Purity: A sharp, well-defined melting point is a strong indicator of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[1][3]

-

Identification and Characterization: As a unique physical property, the melting point serves as a valuable data point for the identification and characterization of a compound.[1]

-

Solid-State Stability and Polymorphism: The melting point provides insights into the stability of the crystal lattice. Different polymorphic forms of a drug substance will exhibit different melting points, a critical consideration for formulation development and regulatory submission.

Methodology for Melting Point Determination: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, incorporating a preliminary estimation and subsequent precise measurements to ensure accuracy and reproducibility.

Pre-Experimental Sample Preparation

The integrity of the melting point determination begins with meticulous sample preparation. The primary objective is to obtain a uniform, finely powdered, and completely dry sample.[4]

Protocol:

-

Homogenization: If the sample consists of coarse crystals, gently grind it into a fine powder using a mortar and pestle. This ensures efficient and uniform heat transfer within the sample.[4]

-

Drying: Ensure the sample is thoroughly dry. Moisture can act as an impurity, depressing the melting point. If necessary, dry the sample in a desiccator or a vacuum oven at a temperature well below its anticipated melting point.

-

Capillary Tube Packing:

-

Press the open end of a thin-walled capillary tube into the powdered sample.[5]

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom.[5]

-

The optimal sample height in the capillary is 2-3 mm. Larger samples can lead to errors due to inefficient heat transfer.[5]

-

Experimental Workflow: From Range-Finding to Precision

A two-stage approach is standard practice to balance efficiency with accuracy.[1]

Caption: Plausible synthesis pathway for the target compound.

Potential Impurities and Their Impact:

-

Unreacted Starting Material (Methyl 3-aminobenzoate): If the sulfonylation is incomplete, the presence of the starting amine will act as an impurity, leading to a depressed and broadened melting range.

-

Byproducts of Sulfonylation: Side reactions could introduce structurally related impurities.

-

Residual Solvents: Solvents used in the reaction or purification (e.g., from recrystallization) can become trapped in the crystal lattice, disrupting it and affecting the melting point.

Conclusion

The determination of the melting point is a foundational experiment in the characterization of a new chemical entity like this compound. While a literature value is not currently available, a systematic and rigorous application of the described methodology will yield a reliable and accurate melting point range. This value is not merely a number but a critical indicator of purity and a cornerstone for all subsequent stages of drug development. By understanding the causality behind each experimental step, from sample preparation to the rate of heating, researchers can ensure the generation of trustworthy and reproducible data, upholding the principles of scientific integrity.

References

-

University of Calgary. Melting point determination. [Link]

-

University of Massachusetts Boston. DETERMINATION OF MELTING POINTS. [Link]

-

An-Najah National University. experiment (1) determination of melting points. [Link]

-

Purdue University. DETERMINATION OF MELTING POINTS. [Link]

-

University of Toronto. Experiment name / Determination of melting point Experimental Procedures. [Link]

Sources

Strategic Sourcing and Validation of Methyl 3-(methylsulfonamido)benzoate

Content Type: Technical Guidance / Whitepaper Subject: CAS 32087-05-1 | Procurement, Analysis, and Impurity Profiling[1]

Executive Summary & Chemical Context[1][2][3][4][5]

Methyl 3-(methylsulfonamido)benzoate (CAS: 32087-05-1) is a critical pharmacophore intermediate used in the synthesis of Class III anti-arrhythmic agents (e.g., Dofetilide derivatives) and specific kinase inhibitors.[1] Its structural integrity—specifically the stability of the sulfonamide linkage and the reactivity of the methyl ester—makes it a high-value target for drug discovery campaigns.

For researchers and process chemists, "sourcing" this compound is not merely a purchasing transaction; it is a quality assurance challenge. Low-purity batches often contain unreacted amines or bis-sulfonylated byproducts that can poison downstream palladium-catalyzed cross-couplings or complicate nucleophilic substitutions.[1]

This guide provides a rigorous framework for identifying suppliers, validating their claims, and experimentally verifying the purity of incoming lots.

Chemical Identity[1][5][6][7][8]

-

IUPAC Name: Methyl 3-(methanesulfonamido)benzoate[1]

-

Molecular Formula: C9H11NO4S[1]

-

Key Functional Groups: Methyl ester (electrophile), Sulfonamide (acidic proton/H-bond donor).[1]

The Supplier Landscape: A Tiered Analysis

Do not treat all vendors equally. The market for sulfonamide intermediates is split between catalog re-packers and primary manufacturers.[1]

Tier 1: Primary Manufacturers & Validated Distributors

Use for: GMP synthesis, late-stage lead optimization, and scale-up (>100g). These suppliers typically provide comprehensive Certificates of Analysis (CoA) including H-NMR, HPLC, and impurity profiling.[1]

-

Enamine: Known for large in-stock building block libraries and internal synthesis capabilities.[1]

-

Combi-Blocks: Excellent for scale-up; often provides detailed analytical data on the website.[1]

-

Sigma-Aldrich (Merck): Highest reliability but typically highest cost; best for analytical standards.[1]

Tier 2: Catalog Aggregators

Use for: Early discovery screening (<5g). These vendors often source from Tier 1 or Tier 3 and re-label.[1] Batch-to-batch consistency can vary.[1]

-

Fluorochem: Strong presence in Europe; reliable QC.[1]

-

BLD Pharm: Good availability for diverse building blocks.[1]

-

ChemScene: Broad catalog, often sources from Asian manufacturing hubs.[1]

Tier 3: Bulk Marketplaces

Use for: Commodity pricing (Risk: High).[1]

-

Indiamart / Alibaba: High risk of "bait and switch" (receiving the wrong salt form or low purity).[1] Protocol: Never purchase without a pre-shipment sample and independent 3rd-party validation.

Synthesis Logic & Impurity Origins[1][3][5]

To validate purity, one must understand the synthesis. The compound is typically synthesized via the sulfonylation of methyl 3-aminobenzoate.[1] This route dictates the impurity profile.[1]

Visualization: Impurity Genesis Pathway

The following diagram illustrates the primary reaction and the three critical impurities you must test for: Unreacted Amine (Impurity A), Bis-sulfonamide (Impurity B), and the Hydrolyzed Acid (Impurity C).[1]

Caption: Synthesis pathway showing the origin of critical impurities: unreacted starting material (A), bis-sulfonylated byproduct (B), and hydrolysis products (C).

Technical Validation Protocol

Upon receipt of the compound, do not rely solely on the vendor's CoA. The following self-validating protocol ensures the material is suitable for high-stakes research.

A. HPLC Purity Assessment

Standard UV detection at 254nm is insufficient because the starting material (aniline derivative) and product have different extinction coefficients.[1] You must use a gradient method.[1]

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: PDA (210-400 nm). Extract chromatograms at 270 nm (sulfonamide absorption max).[1]

| Analyte | Approx RT (min) | Acceptance Criteria |

| Methyl 3-aminobenzoate | 2.5 - 3.0 | < 0.5% |

| Target Compound | 5.2 - 5.5 | > 98.0% |

| Bis-sulfonamide | 6.8 - 7.2 | < 1.0% |

B. H-NMR Structural Verification

Run 1H-NMR in DMSO-d6.[1] Key diagnostic signals confirm the structure and identify residual solvents.[1]

-

Sulfonamide Methyl: Singlet at ~3.0 ppm (3H).[1]

-

Ester Methyl: Singlet at ~3.8-3.9 ppm (3H).[1]

-

NH Proton: Broad singlet at ~10.0 ppm (exchangeable with D2O).[1]

-

Aromatic Region: 7.4 - 7.9 ppm (4H, pattern characteristic of 1,3-substitution).[1]

Critical Check: If the integral of the sulfonamide methyl (3.0 ppm) is roughly double the ester methyl (6H vs 3H), you have isolated the Bis-sulfonamide impurity (Impurity B), which is a common error in bulk manufacturing [1].[1]

Strategic Sourcing Workflow

This workflow outlines the decision logic for selecting a supplier based on project stage and risk tolerance.

Caption: Decision matrix for sourcing. Prioritize Tier 1 vendors for immediate use; mandate QC for all Tier 3 bulk purchases.

Handling and Storage

-

Stability: Sulfonamides are generally stable, but the methyl ester is susceptible to hydrolysis under basic conditions.

-

Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon) to prevent moisture ingress which can lead to Impurity C (Benzoic acid derivative).[1]

-

Safety: Treat as a potential irritant (H315, H319).[1] Use standard PPE.[1]

References

-

Agilent Technologies. (2013).[1] Determination of Sulfonamide Residues by HPLC-FLD (Application Note). Retrieved February 23, 2026, from [Link][1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for this compound. Retrieved February 23, 2026, from [Link][1]

Sources

Pharmacological Potential of Methyl 3-(methylsulfonamido)benzoate Derivatives

A Technical Guide to Scaffold Versatility in Drug Discovery

Executive Summary

Methyl 3-(methylsulfonamido)benzoate (CAS: 32087-05-1) represents a "privileged scaffold" in medicinal chemistry. While often categorized as a synthetic intermediate, its structural core—combining a lipophilic ester, a rigid aromatic linker, and a polar sulfonamide moiety—serves as a critical pharmacophore for diverse therapeutic targets. This guide dissects the pharmacological utility of this scaffold, moving beyond its role as a building block to explore its potential in generating potent COX-2 inhibitors, anticancer agents (VEGFR-2/Carbonic Anhydrase), and antimicrobial therapies.

Structural Biology & Pharmacophore Analysis

The pharmacological value of this compound lies in its ability to mimic transition states and engage in specific protein-ligand interactions.

-

The Sulfonamide Motif (

): This group acts as a bioisostere for the amide bond but with distinct geometry (tetrahedral sulfur) and acidity ( -

The Benzoate Ester: In its methyl ester form, the molecule exhibits enhanced lipophilicity (

), facilitating membrane permeability. Intracellularly, it often functions as a prodrug, hydrolyzed by esterases to the active benzoic acid species, or serves as a handle for further derivatization into amides or heterocycles. -

Meta-Substitution: The 1,3-substitution pattern provides a specific steric vector that prevents the "clashing" often seen in ortho-substituted analogs, allowing the molecule to fit into narrow hydrophobic pockets of kinases (e.g., VEGFR-2).

Figure 1: Pharmacophore Interaction Logic

Caption: Structural dissection of the scaffold highlighting key interaction points with biological targets.

Synthetic Pathways and Protocol Integrity

To utilize this scaffold, high-purity synthesis is required. The following protocol ensures minimal side reactions (e.g., N,N-disulfonylation).

2.1. Validated Synthetic Workflow

The synthesis typically proceeds via the sulfonylation of methyl 3-aminobenzoate. The choice of base and solvent is critical to prevent hydrolysis of the ester.

Reagents:

-

Methyl 3-aminobenzoate (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.1 eq)

-

Pyridine (solvent/base) or DCM/Triethylamine

-

DMAP (catalytic, 0.1 eq)

Step-by-Step Protocol:

-

Solubilization: Dissolve methyl 3-aminobenzoate (10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under an inert nitrogen atmosphere. Rationale: Moisture excludes competitive hydrolysis of MsCl.

-

Base Addition: Add Triethylamine (12 mmol) and catalytic DMAP. Cool the mixture to 0°C. Rationale: Low temperature controls the exotherm and prevents bis-sulfonylation.

-

Sulfonylation: Dropwise add Methanesulfonyl chloride (11 mmol) over 20 minutes.

-

Reaction Monitoring: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The amine spot (

) should disappear, replaced by the sulfonamide ( -

Quench & Workup: Quench with 1M HCl (to remove excess amine/pyridine). Extract with DCM. Wash organic layer with brine, dry over

.[1] -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Figure 2: Synthetic Logic Flow

Caption: Reaction pathway emphasizing temperature control to avoid bis-sulfonylation impurities.

Pharmacological Targets & Mechanisms[2]

3.1. Anti-Inflammatory: COX-2 Inhibition

Derivatives of 3-(methylsulfonamido)benzoate are structural analogs of Coxibs.

-

Mechanism: The sulfonamide group inserts into the secondary pocket of the COX-2 enzyme, forming hydrogen bonds with Arg120 and Tyr355 . This locks the enzyme in an inactive conformation.

-

Selectivity: Unlike traditional NSAIDs (which bind Arg120 via a carboxylate), the sulfonamide allows for high selectivity towards COX-2 over COX-1, reducing gastrointestinal toxicity [1].

3.2. Anticancer: VEGFR-2 and Carbonic Anhydrase

-

VEGFR-2: The benzoate scaffold serves as a linker. When derivatized into a urea or amide at the ester position, these compounds can occupy the ATP-binding pocket of VEGFR-2, inhibiting angiogenesis [2].

-

Carbonic Anhydrase (CA) IX/XII: Sulfonamides are the primary class of CA inhibitors. The free sulfonamide (

) is typically required, but N-substituted sulfonamides (like our scaffold) act as prodrugs or bind to specific CA isoforms upregulated in hypoxic tumor environments [3].

3.3. Antimicrobial: DHPS Inhibition

The scaffold mimics p-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase (DHPS).

-

Action: It competes with PABA, blocking folate synthesis in bacteria. While para-substitution is classical (sulfamethoxazole), meta-substituted derivatives (like this scaffold) have shown efficacy against resistant strains by accessing alternative hydrophobic pockets near the active site [4].

Comparative Data Analysis

The following table summarizes the bioactivity of derivatives based on the 3-(methylsulfonamido)benzoate core. Note that "R" indicates modification at the ester position (converting it to an amide/acid).

| Derivative Class | Target | modification (R) | IC50 / MIC | Reference |

| Core Scaffold | COX-2 | Methyl Ester (Parent) | > 100 | [1] |

| Acid Derivative | COX-2 | Carboxylic Acid (-OH) | 0.45 | [1] |

| Amide Derivative | VEGFR-2 | N-phenylacetamide | 31 nM | [2] |

| Hydrazide | S. aureus | -CONHNH2 | 12.5 | [4] |

| Benzothiazole | HeLa Cells | Heterocycle fusion | 0.1 | [5] |

Interpretation: The methyl ester itself is a precursor. Pharmacological potency is unlocked upon hydrolysis (to the acid) or functionalization (to amides/hydrazides).

Experimental Protocol: COX-2 Inhibition Assay

To validate the anti-inflammatory potential of the hydrolyzed scaffold (3-(methylsulfonamido)benzoic acid), use the following colorimetric inhibitor screening assay.

Materials:

-

Ovine COX-2 enzyme.

-

Arachidonic acid (Substrate).

-

Colorimetric substrate (TMPD).

-

Test Compound: Hydrolyzed this compound.

Protocol:

-

Preparation: Dissolve the test compound in DMSO. Prepare serial dilutions (0.01

M to 100 -

Incubation: In a 96-well plate, add 150

L of Assay Buffer (0.1 M Tris-HCl, pH 8.0), 10 -

Inhibitor Addition: Add 20

L of the test compound. Incubate for 10 minutes at 25°C to allow conformational locking. -

Initiation: Add 20

L of Arachidonic Acid/TMPD mixture. -

Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color development is proportional to COX activity.

-

Calculation:

.

References

-

Ahmed, M.F., et al. (2025).[2] Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines.[3][4][5][6][7][8] Retrieved from [Link]

-

Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents.[3][4][5][8] Current Cancer Drug Targets.[3] Retrieved from [Link]

-

ResearchGate. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

-

PubMed. (2017). Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents.[5] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological activity of novel substituted 3-benzoic acid derivatives as MtDHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 3-(Methylsulfonamido)benzoate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful development of novel therapeutic agents. Methyl 3-(methylsulfonamido)benzoate, a bifunctional aromatic compound, has emerged as a versatile and highly valuable scaffold. Its unique combination of a reactive methyl ester and a sulfonamide moiety provides a robust platform for the synthesis of complex molecules targeting a range of disease pathways. This guide delves into the core physicochemical properties, synthesis, and reactivity of this compound, providing field-proven insights and detailed protocols. A case study on the development of potent P2Y14R antagonists for acute lung injury will illustrate the practical application and strategic advantage of this key building block.

Introduction: The Rising Prominence of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs.[1] Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to engage in various non-covalent interactions, makes it a privileged scaffold in drug design.[2][3] this compound encapsulates the key attributes of this important class of compounds while offering additional synthetic handles for molecular elaboration. This guide serves as a comprehensive resource for researchers looking to leverage the unique properties of this building block in their drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of a building block's physicochemical properties is essential for its effective application in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 32087-05-1 | [1] |

| Molecular Formula | C₉H₁₁NO₄S | [1] |

| Molecular Weight | 229.25 g/mol | [1] |

| Appearance | Solid | [4] |

| Purity | ≥95% | [1][4] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis of the Building Block: A Robust and Scalable Approach

The reliable and scalable synthesis of this compound is a critical first step in its utilization as a pharmaceutical building block. The most common and efficient method involves the reaction of a 3-aminobenzoate derivative with methanesulfonyl chloride.

Synthetic Pathway Overview

The synthesis initiates with the esterification of 3-aminobenzoic acid to produce methyl 3-aminobenzoate, which is then followed by sulfonylation with methanesulfonyl chloride in the presence of a base to yield the final product.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a reliable method for the gram-scale synthesis of the title compound.

Step 1: Fischer Esterification of 3-Aminobenzoic Acid

-

To a round-bottom flask, add 3-aminobenzoic acid (1.0 eq) and methanol (10-20 volumes).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-aminobenzoate, which can often be used in the next step without further purification.

Step 2: Sulfonylation of Methyl 3-Aminobenzoate

-

Dissolve methyl 3-aminobenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine.

-

If using DCM, add a base such as pyridine or triethylamine (1.1-1.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.05-1.2 eq) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-4 hours).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl (if a tertiary amine base was used), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Chemical Reactivity and Functional Group Transformations

The synthetic utility of this compound lies in the orthogonal reactivity of its two primary functional groups: the methyl ester and the sulfonamide.

Ester Hydrolysis: Accessing the Carboxylic Acid Core

The methyl ester can be readily hydrolyzed under basic conditions to yield 3-(methylsulfonamido)benzoic acid. This transformation is crucial as the resulting carboxylic acid is a key handle for subsequent amide bond formation.[5][6]

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Protocol: Hydrolysis of this compound

-

In a round-bottom flask, suspend this compound (1.0 eq) in a solution of sodium hydroxide (2-3 eq) in water/methanol.

-

Heat the mixture to reflux until the reaction is complete as monitored by TLC (disappearance of starting material).

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~2-3.

-

The product, 3-(methylsulfonamido)benzoic acid, will precipitate out of solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Amide Bond Formation: A Gateway to Diverse Analogs

The carboxylic acid derived from the hydrolysis of this compound is an excellent substrate for amide coupling reactions. This allows for the introduction of a wide variety of amine-containing fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7][8]

Caption: Amide bond formation from the carboxylic acid.

Protocol: Amide Coupling with 3-(Methylsulfonamido)benzoic Acid

-

To a solution of 3-(methylsulfonamido)benzoic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM, add the desired amine (1.0-1.2 eq).

-

Add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in combination with an additive like HOBt (1.2 eq).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq).

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Work-up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove the coupling byproducts and excess reagents.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the desired amide.[9]

Case Study: P2Y14R Antagonists for Acute Lung Injury

The strategic value of the 3-(methylsulfonamido)benzoic acid scaffold is exemplified in the recent discovery of a series of potent P2Y14 receptor (P2Y14R) antagonists.[2][3] The P2Y14R is a G protein-coupled receptor implicated in various inflammatory diseases, making it an attractive therapeutic target.[3]

Researchers designed and synthesized a library of 3-sulfonamido benzoic acid derivatives and identified compound 25l as a highly potent P2Y14R antagonist with an IC₅₀ of 5.6 nM.[3] This compound demonstrated superior antagonistic activity and more favorable pharmacokinetic properties compared to the previously known potent antagonist, PPTN.[2]

The synthesis of these antagonists highlights the utility of the 3-(methylsulfonamido)benzoic acid core. The carboxylic acid serves as a key attachment point for a variety of side chains, allowing for the fine-tuning of the molecule's properties to achieve high potency and good druggability. In an LPS-induced mouse model of acute lung injury, compound 25l significantly reduced the inflammatory response, demonstrating the therapeutic potential of this class of compounds.[3]

Conclusion

This compound is a powerful and versatile building block in modern pharmaceutical research. Its straightforward synthesis, coupled with the orthogonal reactivity of its ester and sulfonamide functionalities, provides a reliable platform for the construction of diverse and complex molecular architectures. The successful application of the corresponding carboxylic acid in the development of potent P2Y14R antagonists underscores the strategic importance of this scaffold. As the demand for novel and effective therapeutics continues to grow, the judicious use of well-designed building blocks like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Available at: [Link]

-

Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. Available at: [Link]

-

Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Available at: [Link]

-

Preparation of Methyl Benzoate. University of Missouri–St. Louis. Available at: [Link]

-

Late-Stage Amination of Drug-Like Benzoic Acids. Angewandte Chemie International Edition. Available at: [Link]

-

Synthesis of methylsulfonyl phenyl derivatives. ResearchGate. Available at: [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

SAMPLE LAB REPORT: The Synthesis of Methyl Benzoate. West Chester University. Available at: [Link]

-

3-(methylsulphonylamino)benzoic acid. PubChemLite. Available at: [Link]

- Preparation method of methyl benzoate compound. Google Patents.

-

Can methyl benzoate be hydrolyzed?. Quora. Available at: [Link]

-

Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Available at: [Link]

-

Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Available at: [Link]

- Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. Google Patents.

-

Hydrolysis of Methyl Benzoate Experiment. Scribd. Available at: [Link]

-

How to produce amide from Benzoic acid and amine directly?. ResearchGate. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

-

Synthesis of uridine-5-propylamine derivatives and their use in affinity chromatography of N-acetylglucosaminyltransferases I and II. PubMed. Available at: [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

-

Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203. Biomedical Research. Available at: [Link]

-

Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]

-

Medicinal Chemistry II (79) Benzoic Acid Derivatives = Cocaine, Hexylcaine, Meprylcaine & Others. YouTube. Available at: [Link]

-

Application of Biobased Solvents in Asymmetric Catalysis. MDPI. Available at: [Link]

-

REACTIONS OF ARYLSULPHONIC ESTERS: III. ON THE HYDROLYSIS OF METHYL p-METHYLBENZENESULPHONATE. ResearchGate. Available at: [Link]

- Stable injectable composition of pharmaceutically active agents and process for its preparation. Google Patents.

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. growingscience.com [growingscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Optimized Synthesis of Methyl 3-(methylsulfonamido)benzoate

Introduction & Strategic Context

The sulfonamide moiety is a pharmacophore of immense significance in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key structural motif in antibacterial, anti-inflammatory, and anticancer agents.[1] This Application Note details the synthesis of methyl 3-(methylsulfonamido)benzoate , a versatile intermediate often used as a scaffold for fragment-based drug discovery (FBDD).

While the reaction between an aniline and a sulfonyl chloride is a textbook transformation, the specific electronic environment of methyl 3-aminobenzoate (an electron-deficient aniline due to the meta-ester group) presents unique challenges. This protocol moves beyond generic procedures to address critical process parameters (CPPs) such as bis-sulfonylation control , moisture sensitivity , and regioselectivity .

Reaction Scheme

The synthesis proceeds via nucleophilic substitution at the sulfur atom of methanesulfonyl chloride (MsCl) by the amino group of methyl 3-aminobenzoate.

Figure 1: Reaction pathway for the N-sulfonylation of methyl 3-aminobenzoate. The base (pyridine) acts as an HCl scavenger and nucleophilic catalyst.

Experimental Design & Causality

Reagent Selection Logic

-

Substrate (Methyl 3-aminobenzoate): The meta-ester group withdraws electron density from the aromatic ring, slightly reducing the nucleophilicity of the amine compared to unsubstituted aniline. This requires a sufficient driving force (reactive electrophile) but also reduces the risk of ortho-C-sulfonylation side reactions.

-

Electrophile (Methanesulfonyl Chloride - MsCl): Highly reactive.[1] Critical: MsCl is moisture-sensitive.[2] Hydrolysis produces methanesulfonic acid and HCl, which deactivates the amine by protonation.

-

Base/Solvent (Pyridine vs. Triethylamine):

-

Decision:Pyridine is selected as the solvent and base.

-

Reasoning: Pyridine forms an N-sulfonylpyridinium intermediate, which is a more reactive electrophile than MsCl itself, accelerating the reaction with the electron-deficient aniline [1]. Furthermore, pyridine effectively solubilizes the polar intermediate.

-

Critical Process Parameters (CPPs)

| Parameter | Setting | Rationale |

| Temperature | 0°C (Addition) | Initial low temperature prevents the formation of the bis-sulfonamide impurity (N,N-disulfonyl derivative), a common byproduct when kinetics are uncontrolled [2]. |

| Stoichiometry | 1.1 equiv. MsCl | A slight excess accounts for minor hydrolysis due to trace moisture. Large excesses (>1.5 equiv.) promote bis-sulfonylation. |

| Atmosphere | Nitrogen/Argon | Prevents hydrolysis of MsCl.[2] |

Detailed Protocol

Materials & Equipment

-

Reagents: Methyl 3-aminobenzoate (CAS: 4518-10-9), Methanesulfonyl chloride (CAS: 124-63-0), Anhydrous Pyridine.

-

Safety Note: MsCl is a lachrymator and corrosive.[3] Handle only in a functioning fume hood. Pyridine is toxic and has a distinct unpleasant odor.

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

-

Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry nitrogen.

-

Charge the RBF with Methyl 3-aminobenzoate (1.51 g, 10.0 mmol) .

-

Add Anhydrous Pyridine (10 mL) via syringe.

-

Stir until the solid is completely dissolved.

-

Cool the solution to 0°C using an ice-water bath. Allow 10 minutes for thermal equilibration.

Step 2: Electrophile Addition (Kinetic Control)

-

Load a dry syringe with Methanesulfonyl chloride (0.85 mL, 11.0 mmol, 1.1 equiv) .

-

Add the MsCl dropwise over 15 minutes.[1]

-

Checkpoint: The solution may turn slightly yellow or orange. Exotherms must be minimized to prevent side reactions.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2–4 hours .

Step 3: In-Process Control (IPC)

-

Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

-

Starting Material Rf: ~0.4 (Fluorescent under UV).

-

Product Rf: ~0.3 (Distinct spot, lower Rf due to sulfonamide polarity).

-

Bis-sulfonamide:[4] High Rf (non-polar).

-

-

If starting material persists after 4 hours, add an additional 0.1 equiv of MsCl and stir for 1 hour.

Step 4: Workup & Isolation

-

Quench: Pour the reaction mixture slowly into 50 mL of ice-cold 1M HCl .

-

Chemistry: The HCl converts excess pyridine into water-soluble pyridinium hydrochloride. The product (sulfonamide) is insoluble in acidic water and will precipitate or oil out.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL) .

-

Washing: Wash the combined organic layers sequentially with:

-

30 mL 1M HCl (to ensure total removal of pyridine).

-

30 mL Water.

-

30 mL Saturated Brine.

-

-

Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.

Step 5: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (9:1) or Toluene .

-

Cool slowly to RT, then to 4°C.

-

Filter the crystals and wash with cold ethanol.

-

Dry in a vacuum oven at 40°C.

Workflow Visualization

Figure 2: Workup and purification workflow designed to effectively remove the pyridine solvent.

Troubleshooting & Quality Control

Bis-Sulfonylation (The "Double-Addition" Problem)

A common pitfall is the formation of the N,N-bis(methylsulfonyl) aniline.

-

Detection: Look for a spot on TLC that runs much higher (less polar) than the starting material.

-

Remediation: If the bis-product forms, do not discard. Treat the crude mixture with NaOH/MeOH at room temperature for 30 minutes. The second sulfonyl group is much more labile and will hydrolyze back to the desired mono-sulfonamide selectively [3].

Characterization Data (Expected)

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 105–108 °C.

-

¹H NMR (400 MHz, DMSO-d₆):

- 10.05 (s, 1H, NH ),

-

7.85 (s, 1H, Ar-H 2),

-

7.70 (d, 1H, Ar-H ),

-

7.55 (d, 1H, Ar-H ),

-

7.45 (t, 1H, Ar-H ),

-

3.85 (s, 3H, COOCH₃ ),

-

3.05 (s, 3H, SO₂CH₃ ).

-

Note: The distinct singlet at ~3.05 ppm confirms the incorporation of the mesyl group.

References

-

BenchChem Technical Support. (2025).[1][2] Protocol for N-sulfonylation using Methanesulfonyl Chloride.[1] Retrieved from

-

Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Org.[1][5][6][7][8][9] Lett. 2020, 22, 4389-4394.[9] Retrieved from

-

Organic Syntheses. (1954). Methanesulfonyl Chloride and General Sulfonylation Procedures.[1] Coll. Vol. 4, p.571. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bookpremiumfree.com [bookpremiumfree.com]

- 6. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Optimization and Standard Operating Procedure for the Sulfonylation of Methyl 3-Aminobenzoate

Introduction & Scope

This Application Note details the protocol for the sulfonylation of methyl 3-aminobenzoate (CAS: 4518-10-9) to generate sulfonamide derivatives. This transformation is a ubiquitous step in the synthesis of bioactive small molecules, particularly kinase inhibitors and ion channel modulators.

While the reaction appears trivial, the specific substrate—an aniline with a meta-electron-withdrawing ester—presents unique challenges. The ester group decreases the nucleophilicity of the amine, requiring optimized activation of the sulfonyl chloride. Furthermore, the methyl ester is susceptible to hydrolysis under harsh basic workup conditions, necessitating a tailored neutralization strategy.

Target Audience: Medicinal Chemists, Process Chemists, and CMC Leads.

Chemical Strategy & Mechanism[1][2][3][4][5][6]

The Mechanistic Pathway

The reaction does not proceed via a simple bimolecular substitution (

-

Activation: The pyridine nitrogen attacks the sulfonyl sulfur, displacing chloride.

-

Substitution: The aniline nitrogen (methyl 3-aminobenzoate) attacks the sulfur of the intermediate.

-

Deprotonation: A second equivalent of base removes the proton to yield the stable sulfonamide.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical activation step.

Figure 1: Catalytic cycle showing the formation of the reactive N-sulfonylpyridinium salt, which overcomes the lower nucleophilicity of the meta-substituted aniline.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Stoichiometry | 1.1 - 1.2 eq Sulfonyl Chloride | Excess required to account for hydrolysis by trace moisture; large excess leads to bis-sulfonylation. |

| Temperature | 0°C | Initial cooling prevents exotherms and bis-sulfonylation; warming ensures conversion of the electron-deficient aniline. |

| Solvent Water | < 0.05% (Karl Fischer) | Water competes with the aniline for the sulfonyl chloride, producing sulfonic acid byproducts. |

| Base Choice | Pyridine (Method A) or TEA/DMAP (Method B) | Must buffer HCl generation. Strong inorganic bases (NaOH) will hydrolyze the methyl ester. |

Experimental Protocols

Method A: The "Gold Standard" (Library Scale)

Best for: Small scale (10 mg - 500 mg), parallel synthesis, and highly reactive sulfonyl chlorides.

Reagents:

-

Methyl 3-aminobenzoate (1.0 equiv)[1]

-

Sulfonyl Chloride (

) (1.2 equiv) -

Pyridine (anhydrous) (Solvent/Base, ~0.5 M concentration)

Procedure:

-

Preparation: Oven-dry a reaction vial and stir bar. Purge with

or Ar.[2] -

Dissolution: Add Methyl 3-aminobenzoate (151 mg, 1.0 mmol) to the vial. Add anhydrous Pyridine (2.0 mL). Stir until fully dissolved.

-

Cooling: Place the vial in an ice-water bath (0°C) for 10 minutes.

-

Addition: Add the Sulfonyl Chloride (1.2 mmol) dropwise (if liquid) or portion-wise (if solid). Note: The solution often turns yellow/orange due to the formation of the N-sulfonylpyridinium salt.

-

Reaction: Remove the ice bath after 15 minutes and allow to stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target mass:

). -

Workup (Critical):

Method B: The "Scalable" Protocol (DCM/DIPEA)

Best for: Scale-up (>1 g), expensive substrates, or when pyridine removal is difficult.

Reagents:

-

Methyl 3-aminobenzoate (1.0 equiv)[1]

-

Dichloromethane (DCM, anhydrous) (10 volumes)

- -Diisopropylethylamine (DIPEA) (1.5 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst

-

Sulfonyl Chloride (1.1 equiv)

Procedure:

-

Setup: Charge a round-bottom flask with Methyl 3-aminobenzoate (1.51 g, 10 mmol), DMAP (122 mg, 1.0 mmol), and anhydrous DCM (15 mL).

-

Base Addition: Add DIPEA (2.6 mL, 15 mmol). Cool to 0°C.[1][4]

-

Reagent Addition: Dissolve the Sulfonyl Chloride (11 mmol) in DCM (5 mL) and add dropwise via addition funnel over 20 minutes.

-

Reaction: Warm to RT and stir for 4 hours.

-

Quench: Add 1M HCl (10 mL) directly to the reaction flask and stir vigorously for 5 minutes.

-

Separation: Transfer to a separatory funnel. Collect the organic (lower) layer. Extract aqueous layer once with DCM.

-

Purification: Combine organics, wash with brine, dry (

), and concentrate. Recrystallize from EtOH/Heptane if necessary.

Workflow Decision Tree

Use this logic flow to determine the appropriate method and troubleshooting steps.

Figure 2: Decision matrix for selecting the synthetic route and troubleshooting incomplete conversion.

Troubleshooting & Stability Notes

Bis-Sulfonylation

-

Symptom: Mass spectrum shows

. -

Cause: Large excess of sulfonyl chloride or high temperatures.

-

Fix: Use Method B. The steric bulk of DIPEA reduces the rate of the second sulfonylation. If bis-sulfonylation occurs, treat the crude mixture with

in MeOH/THF (1:1) at RT for 30 mins to selectively cleave the second sulfonyl group (preserving the ester).

Ester Hydrolysis

-

Symptom: Formation of carboxylic acid (Mass - 14).

-

Cause: Aqueous workup was too basic (pH > 10) or too hot.

-

Fix: Ensure the quench is acidic (HCl). If neutralizing, use saturated

(pH 8) rather than NaOH. Avoid heating the aqueous phase.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

BenchChem. (2025).[5][1][2] Technical Guide to the Synthesis of 3-Pyridinesulfonate: Pathways and Mechanisms. (Mechanistic insight on pyridine activation).

-

Organic Syntheses. Ethyl 4-amino-3-methylbenzoate. (Analogous aniline handling and ester stability).

-

ChemicalBook. Methyl 3-aminobenzoate Properties and Reaction Suitability.

-

National Institutes of Health (PMC). C-Sulfonylation of Pyridines and Anilines. (Validation of sulfonylation protocols).

Sources

Application Note: Methyl 3-(methylsulfonamido)benzoate in Fragment-Based Drug Discovery (FBDD)

Abstract & Strategic Utility

Methyl 3-(methylsulfonamido)benzoate (CAS: 32087-05-1) is a high-value pharmacophore scaffold used primarily in the synthesis of Type II Kinase Inhibitors and Anti-inflammatory agents .

In modern drug discovery, this molecule serves two critical functions:

-

Bioisosteric Scaffold: The sulfonamide moiety acts as a bioisostere for carboxylic acids and phenolic hydroxyls, offering improved metabolic stability and distinct hydrogen-bonding vectors.[1]

-

Linker Geometry: The meta-substitution pattern provides a rigid "kink" in the molecular backbone, essential for orienting substituents into the hydrophobic back-pockets of enzymes (e.g., the allosteric pocket of p38 MAP kinase or the DFG-out conformation of B-Raf).

This guide outlines the structural advantages of this scaffold and provides validated protocols for its activation and diversification into high-affinity libraries.

Structural Analysis & SAR Logic

The "Meta-Strike" Geometry

The 1,3-substitution (meta) pattern is non-trivial. In kinase inhibitor design, para-substituted aromatics often clash with the gatekeeper residue. The meta-orientation of the methylsulfonamido group allows the sulfonamide oxygen atoms to engage in H-bonding with the protein backbone while the ester (converted to an amide) extends into the solvent-exposed region or a specificity pocket.

Physicochemical Profile

| Property | Value | Drug Discovery Implication |

| Molecular Weight | 229.25 Da | Ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | ~1.2 | High ligand efficiency; allows for lipophilic appendages later. |